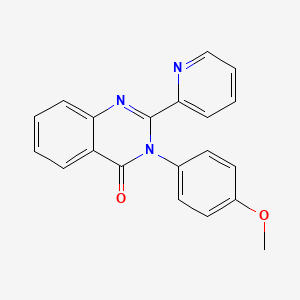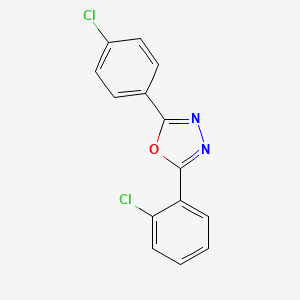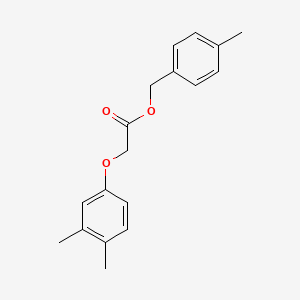![molecular formula C20H15N3O3 B5648105 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide derivatives are explored for various biological and chemical applications due to their significant properties. These compounds have been synthesized and studied for their potential anticancer activities, binding affinities to receptors, and herbicidal activities. Their chemical structures enable interactions with biological targets, influencing processes like tubulin polymerization and receptor activation.
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions with o-aminophenols. These methods facilitate the creation of compounds with potential biological activity, including anticancer and herbicidal agents (Kamal et al., 2014).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including their crystal structures, has been determined through X-ray diffraction. These studies reveal details about the coordination geometry around metal centers in complexes and the interactions stabilizing their structures, such as hydrogen bonding and π–π interactions (Hökelek et al., 2010).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, including those leading to the inhibition of biological processes like tubulin polymerization. Their reactivity is influenced by their molecular structure, enabling specific interactions with biological targets (Stefely et al., 2010).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-16-7-4-13(5-8-16)20-23-17-11-15(6-9-18(17)26-20)22-19(24)14-3-2-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYSBLXVNOQFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)

